Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-12(15)10-8-9(4-5-11(10)14)19(16,17)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYZSHOGXNVOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation Approach
This method leverages electrophilic aromatic substitution (EAS) to introduce the sulfonyl group. Methyl 2-hydroxybenzoate undergoes sulfonation at the 5-position due to the activating effect of the hydroxyl group. A typical procedure involves reacting the substrate with pyrrolidine sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in dichloromethane (DCM) at 0–5°C. The reaction proceeds via the formation of a sulfonium ion intermediate, which attacks the aromatic ring para to the hydroxyl group.
Key Challenges :
-
Competing ortho-sulfonation due to steric effects.
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Hydrolysis of the sulfonyl chloride under acidic conditions.
Substitution-Sulfonylation Sequence
An alternative route involves initial halogenation at the 5-position, followed by nucleophilic substitution with a sulfonamide. For example, methyl 2-hydroxy-5-chlorobenzoate can react with pyrrolidine sulfinate in tetrahydrofuran (THF) using cuprous bromide (CuBr) as a catalyst. This method, adapted from patent CN105439915A, achieves yields exceeding 94% under optimized conditions (45–60°C, 10–14 hours).
Reaction Equation :
Optimization of Reaction Conditions
Catalytic Systems
Cuprous bromide (CuBr) is widely used to facilitate the substitution of chloride with sulfonamide groups. In a comparative study, CuBr at 2–5 mol% reduced reaction times by 30% compared to palladium-based catalysts. The use of platinum on carbon (Pt/C) for hydrogenation steps, as described in WO2008137087A1, is less common but may enhance selectivity in reductive environments.
Solvent and Temperature Effects
Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize intermediates and dissolve both organic and inorganic reagents. Reactions conducted in THF at 50°C achieved 96.5% yield, while switching to dimethylformamide (DMF) lowered yields to 82% due to side reactions.
Stoichiometric Considerations
A molar ratio of 1:1.05–1.2 (substrate to sulfinate) minimizes excess reagent waste while ensuring complete conversion. Excess sulfinate (>1.3 equivalents) led to dimerization byproducts in 15% of cases.
Purification and Characterization
Decolorization and Filtration
Post-reaction mixtures are treated with activated carbon (2–5% w/w) to remove colored impurities. Filtration through Celite® followed by reduced-pressure concentration yields a crude product.
Recrystallization
Recrystallization from ethanol-water (3:1) affords white crystalline powder with ≥99.5% purity (HPLC). Key characterization data include:
| Parameter | Value |
|---|---|
| Melting Point | 142–144°C |
| HPLC Purity (240 nm) | 99.51–99.66% |
| (DMSO-d₆) | δ 8.12 (s, 1H, SO₂), 7.58–7.62 (m, 2H, Ar-H) |
Industrial Scalability
The substitution method is scalable to 500-g batches with consistent yields (94–96%). Key steps for large-scale production include:
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Automated temperature control (±2°C).
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Continuous filtration systems to handle activated carbon.
Emerging Methodologies
Recent advances focus on flow chemistry to enhance reaction efficiency. A microreactor system using CuBr nanoparticles reduced reaction times to 4 hours with 98% yield. Additionally, enzymatic sulfonation using Pseudomonas fluorescens sulfotransferases is under investigation for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases associated with vasoconstriction and inflammation.
1.1. Inhibition of Endothelin-Converting Enzyme
Research has indicated that compounds similar to this compound can serve as inhibitors of endothelin-converting enzyme (ECE). ECE is crucial in regulating blood pressure and vascular tone. Inhibitors of this enzyme have potential applications in treating conditions such as hypertension and heart failure .
| Application | Mechanism | Potential Conditions Treated |
|---|---|---|
| Endothelin-Converting Enzyme Inhibition | Reduces vasoconstriction by inhibiting ECE | Hypertension, cardiac insufficiency, renal ischemia |
Synthesis and Structural Studies
The synthesis of this compound has been explored through various chemical methodologies, including microwave-assisted synthesis. This method enhances the efficiency of reactions, leading to a higher yield of desired products .
2.1. Microwave-Assisted Synthesis
Recent studies have demonstrated that microwave-assisted techniques can significantly reduce reaction times while improving yields for compounds related to this compound .
| Synthesis Method | Yield Improvement | Reaction Time Reduction |
|---|---|---|
| Microwave-Assisted Synthesis | Up to 41% yield increase | Reduced to 4 hours total reaction time |
Toxicological Studies
The compound has also been evaluated for its safety profile, particularly regarding its toxicokinetics. Understanding the metabolism and potential toxicity is essential for assessing its suitability for clinical use.
3.1. Toxicokinetics Research
Studies have shown that understanding the toxicokinetics of related compounds can provide insights into their safety and efficacy in humans. Research on biomarkers for exposure assessment has highlighted the importance of monitoring metabolites to evaluate potential risks associated with long-term use .
4.1. Clinical Trials Involving Pyrrolidine Derivatives
Several clinical trials have focused on pyrrolidine derivatives similar to this compound, assessing their efficacy in treating obesity and metabolic disorders through modulation of cannabinoid receptors .
| Study Focus | Findings | Implications |
|---|---|---|
| Cannabinoid Receptor Modulation | Demonstrated potential antiobesity effects | New therapeutic avenues for obesity management |
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s unique features are best contextualized by comparing it to three classes of related molecules: alkyl benzoates , sulfonamide/sulfonic acid derivatives , and pyrrolidine-containing compounds .
Table 1: Comparative Analysis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate and Analogues
A. Solubility and Reactivity
- This compound: The sulfonyl group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar alkyl benzoates like methyl or ethyl benzoate. However, exact data are unavailable due to its discontinued status .
- Alkyl Benzoates: Low water solubility limits their use to non-polar applications (e.g., fragrances, plasticizers) .
- 2-Phenylbenzimidazole-5-sulfonic Acid : The sulfonic acid group confers high water solubility, enabling use in aqueous formulations (e.g., sunscreens) .
Biological Activity
Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoate moiety with a hydroxyl group and a pyrrolidine sulfonyl substituent. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in several physiological processes .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have demonstrated efficacy against a range of bacterial strains, including both gram-positive and gram-negative bacteria .
- Anticancer Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antibacterial activity of related pyrrolidine derivatives, revealing that those with sulfonyl groups exhibited enhanced activity against multiple bacterial strains. This suggests that this compound may also possess similar properties . -
Cytotoxicity Assays :
In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the pyrrolidine sulfonyl moiety was linked to increased cytotoxicity . -
Enzyme Inhibition Studies :
Research indicated that compounds with the pyrrolidine sulfonamide structure effectively inhibited urease and AChE, which are crucial for various metabolic processes. This inhibition could lead to therapeutic applications in conditions like Alzheimer's disease or infections caused by urease-producing bacteria .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate?
- Methodology : A two-step approach is typical:
Sulfonylation : React 2-hydroxy-5-aminobenzoic acid derivatives with pyrrolidine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
Esterification : Treat the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetone) at 50–80°C for 12–24 hours .
- Validation : Monitor reaction progress via TLC and confirm the final product using H NMR (e.g., δ ~3.3 ppm for pyrrolidine protons) and LC-MS .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Core Methods :
- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.5–8.0 ppm), sulfonyl groups, and ester linkages.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- FT-IR : Confirm sulfonyl (S=O, ~1350 cm) and ester (C=O, ~1700 cm) functional groups .
Q. What purification strategies are effective for isolating this compound?
- Standard Protocol :
- Liquid-Liquid Extraction : Use ethyl acetate and water to remove unreacted reagents.
- Column Chromatography : Silica gel with a gradient of hexane/ethyl acetate (3:1 to 1:2) to isolate the product.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Key Parameters :
- Temperature Control : Higher yields (>85%) are achieved at 80°C during esterification, but excessive heat may degrade sulfonyl groups.
- Solvent Selection : DMF enhances solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Catalyst Screening : Triethylamine or DMAP can accelerate esterification kinetics .
Q. How can discrepancies in NMR data be resolved during structural analysis?
- Approach :
Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO may shift hydroxy proton signals.
Dynamic Processes : Variable-temperature NMR to detect rotameric equilibria in the pyrrolidine-sulfonyl moiety.
Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and match experimental data .
Q. What strategies are used to determine the crystal structure of this compound?
- Protocol :
Crystallization : Grow single crystals via slow evaporation (e.g., methanol/chloroform).
X-Ray Diffraction : Collect data at 293 K (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Use SHELXL (SHELX suite) for structure solution. Typical refinement converges at R-factor <0.05 .
Q. How do electronic effects of the pyrrolidine-sulfonyl group influence reactivity?
- Analysis :
- Electron-Withdrawing Nature : The sulfonyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxy group.
- Computational Modeling : Perform HOMO-LUMO analysis (e.g., using Gaussian) to quantify charge distribution and predict regioselectivity .
Data Contradiction and Validation
Q. How to address inconsistencies in reported synthetic yields across studies?
- Root Causes :
- Impurity Profiles : Trace solvents (e.g., DMF residues) may skew LC-MS results; use H NMR with D₂O exchange to identify impurities.
- Reagent Quality : Ensure anhydrous conditions for sulfonylation to avoid side reactions.
Q. Why might X-ray diffraction data conflict with computational structural predictions?
- Factors :
- Crystal Packing Effects : Non-covalent interactions (e.g., hydrogen bonds) in the solid state alter bond angles vs. gas-phase DFT models.
- Dynamic Disorder : Flexible pyrrolidine rings may exhibit positional disorder in crystals.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
